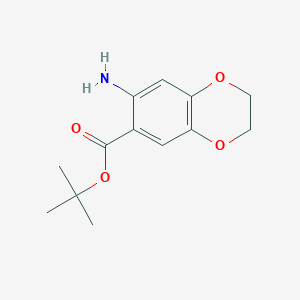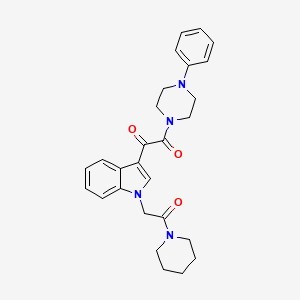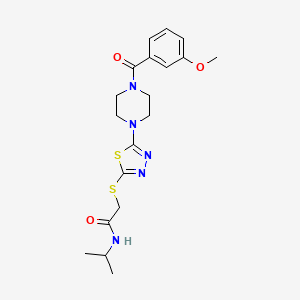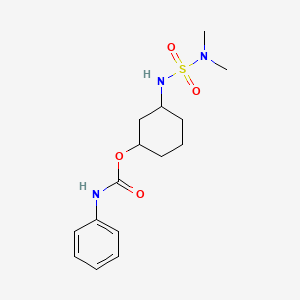
1-Phenylpyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C10H13N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
The synthesis of 1-Phenylpyrrolidine-3-carbaldehyde and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by a parallel solution-phase approach .
Molecular Structure Analysis
The molecular structure of 1-Phenylpyrrolidine-3-carbaldehyde is characterized by a five-membered pyrrolidine ring . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .
Physical And Chemical Properties Analysis
1-Phenylpyrrolidine-3-carbaldehyde is a liquid at 20°C . It has a boiling point of 122°C/14 mmHg and a flash point of 89°C . The compound has a specific gravity of 1.02 .
Scientific Research Applications
Synthesis of Pyrazole Analogues for Biological Activities
Researchers have utilized 1-Phenylpyrrolidine-3-carbaldehyde or structurally similar compounds in the design and synthesis of new pyrazole analogues through Knoevenagel condensation reactions. These compounds have been evaluated for their anticonvulsant and analgesic activities, with some showing potent effects without displaying toxicity. This indicates the compound's potential as a precursor in synthesizing new therapeutic agents (S. Viveka et al., 2015).
Ionic Liquid-mediated Condensation Reactions
1-Phenylpyrrolidine-3-carbaldehyde has been involved in condensation reactions carried out in ionic liquids, showcasing a green chemistry approach that offers advantages such as shorter reaction times and higher yields compared to conventional methods. This highlights its role in sustainable chemical synthesis processes (R. V. Hangarge et al., 2002).
Antimicrobial and Antioxidant Activities
Compounds synthesized from 1-Phenylpyrrolidine-3-carbaldehyde have been tested for antimicrobial and antioxidant activities. This demonstrates the compound’s utility in creating molecules with potential applications in combating microbial infections and oxidative stress (B. F. Abdel-Wahab et al., 2012).
Modification of Chitosan for Antimicrobial Activity
Derivatives of 1-Phenylpyrrolidine-3-carbaldehyde have been utilized in modifying chitosan, a natural polymer, to create Schiff bases with enhanced antimicrobial activity. This showcases the compound's application in the development of new materials with potential uses in medical and biotechnology fields (A. Hamed et al., 2020).
Synthesis of Heterocyclic Compounds
The compound has been used as a precursor in the synthesis of various heterocyclic compounds, indicating its role in the development of new molecules with diverse chemical structures and potential applications in drug development and materials science (O. Attanasi et al., 2002).
Safety and Hazards
Future Directions
The future directions for the research and development of 1-Phenylpyrrolidine-3-carbaldehyde and its derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-phenylpyrrolidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHMTEXVWMSVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidine-3-carbaldehyde | |
CAS RN |
1785187-92-9 |
Source


|
| Record name | 1-phenylpyrrolidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)

![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)

